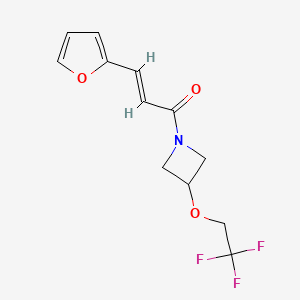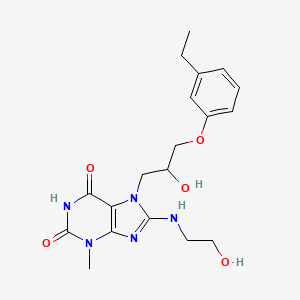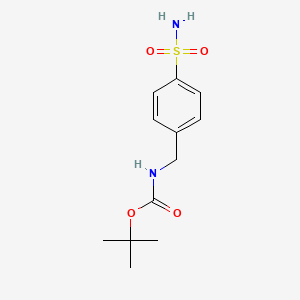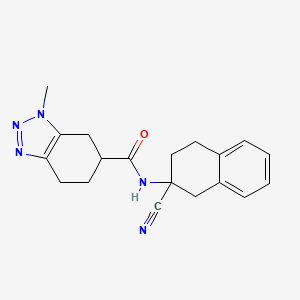![molecular formula C23H20BrN5O2 B2623242 5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1260933-77-4](/img/new.no-structure.jpg)
5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" is a synthetic organic molecule known for its potential applications in various scientific research fields, including medicinal chemistry and pharmacology. This compound features a triazole core, which is a versatile structural motif known for its presence in numerous biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several key steps, starting with the preparation of the benzyloxy-substituted phenylamine and the bromo-methylphenyl moiety. The final product is obtained through a multi-step reaction sequence that includes:
Formation of the benzyloxy-substituted phenylamine via nucleophilic substitution.
Synthesis of the bromo-methylphenyl intermediate through electrophilic aromatic substitution.
Coupling of these intermediates using a 1,2,3-triazole forming reaction, typically via a click chemistry approach under mild reaction conditions.
Finally, the carboxamide functional group is introduced, completing the synthesis.
Industrial Production Methods
While the laboratory synthesis of this compound involves sophisticated organic synthesis techniques, its industrial production would scale these reactions using optimized conditions to ensure high yield and purity. Common techniques involve:
Use of continuous flow reactors to increase reaction efficiency.
Optimization of reaction parameters such as temperature, pressure, and catalyst loading.
Implementation of robust purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups, potentially altering the compound's properties.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the molecule, providing a pathway for derivative synthesis.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitutions and nucleophiles such as amines for nucleophilic substitutions.
Major Products
Oxidized derivatives.
Reduced forms of the original molecule.
Substituted products with varying functional groups, enhancing its chemical diversity.
Scientific Research Applications
The compound "5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" has shown promise in several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in material science research for developing novel materials with desired properties.
Mechanism of Action
This compound exerts its effects through interactions with specific molecular targets. Its mechanism of action involves:
Binding to target proteins or enzymes, modulating their activity.
Interfering with signaling pathways, leading to altered cellular responses.
The triazole ring plays a crucial role in its binding affinity and specificity, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Compared to other compounds with similar structural motifs, such as triazole-based carboxamides, this compound stands out due to:
Its unique substitution pattern, providing distinctive physicochemical properties.
Enhanced stability and bioavailability, making it suitable for various applications.
Similar Compounds
1H-1,2,3-Triazole-4-carboxamide derivatives.
Phenyl-substituted triazoles.
Compounds with benzyloxy and bromo-methylphenyl groups.
Properties
CAS No. |
1260933-77-4 |
|---|---|
Molecular Formula |
C23H20BrN5O2 |
Molecular Weight |
478.35 |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5-(4-phenylmethoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C23H20BrN5O2/c1-15-7-12-20(19(24)13-15)26-23(30)21-22(28-29-27-21)25-17-8-10-18(11-9-17)31-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,26,30)(H2,25,27,28,29) |
InChI Key |
VCCHVAOIISZYMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OCC4=CC=CC=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2623160.png)
![2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2623162.png)



![methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate](/img/structure/B2623170.png)




![N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2623175.png)
![4-bromo-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2623178.png)

![(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-en-1-one](/img/structure/B2623181.png)
